molecular formula C10H14N2O2 B13064504 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13064504
M. Wt: 194.23 g/mol
InChI Key: JUYPHXZUVZSHDM-UHFFFAOYSA-N
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Description

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is a chemical compound of interest in medicinal chemistry and organic synthesis research. It features a 1,2-dihydropyridin-2-one core, a scaffold known for its diverse biological activities, substituted with an amino group and an oxolane (tetrahydrofuran) methyl group. Compounds with similar dihydropyridinone structures are frequently investigated as key intermediates in the synthesis of more complex molecules and for their potential pharmacological properties, which can include acting as enzyme inhibitors . The specific oxolane substitution may influence the compound's physicochemical properties, such as its polarity and potential for hydrogen bonding, which can be critical for its behavior in biological systems and its interaction with target proteins. Researchers value this compound for its potential application in developing novel small-molecule probes. The exact mechanism of action and primary research applications for this specific analogue are areas of active investigation. As with any research chemical, thorough characterization and biological testing are recommended. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-amino-1-(oxolan-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C10H14N2O2/c11-9-1-2-10(13)12(6-9)5-8-3-4-14-7-8/h1-2,6,8H,3-5,7,11H2

InChI Key

JUYPHXZUVZSHDM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C=C(C=CC2=O)N

Origin of Product

United States

Preparation Methods

General Approach: Construction of the 1,2-Dihydropyridin-2-one Core

The 1,2-dihydropyridin-2-one scaffold is typically synthesized via condensation reactions involving substituted pyridine precursors or through cyclization strategies starting from amino-substituted intermediates. Key methods include:

  • Alkaline-mediated condensation of 4-aminotetrahydropyridinylidene salts with aldehydes : This method has been shown to produce 5-substituted β-aminoketones and β-hydroxyketones, which are precursors to dihydropyridin-2-one derivatives. The reaction proceeds under mild alkaline conditions at room temperature over several days, allowing for selective substitution at the 5-position.

  • Nucleophilic substitution on halogenated pyridines : For example, 2-amino-5-bromopyridine derivatives can be reacted with nucleophiles (such as oxolanyl methyl groups) under acidic or neutral conditions to introduce the oxolan-3-ylmethyl substituent at the 1-position, followed by cyclization to form the dihydropyridin-2-one ring.

Introduction of the Oxolan-3-ylmethyl Group

The oxolan-3-ylmethyl substituent (a tetrahydrofuran ring connected via a methylene linker) is typically introduced via:

  • Alkylation of the nitrogen at the 1-position of the dihydropyridin-2-one ring using oxolan-3-ylmethyl halides or tosylates under basic conditions.

  • Alternatively, using oxolane-containing aldehydes or ketones in condensation reactions with amino-substituted pyridine precursors can incorporate the oxolane moiety directly during ring formation.

Amino Group Placement at the 5-Position

The amino group at the 5-position is often introduced by:

  • Starting from 5-amino-substituted pyridine or pyridinone precursors , which retain the amino functionality through subsequent synthetic steps.

  • Or via reductive amination or amination reactions on intermediate ketones or halogenated precursors to install the amino group selectively at the 5-position.

Representative Preparation Method from Literature

A detailed synthetic route adapted from analogous compounds reported in patent US6949571B2 and research articles:

Step Reagents & Conditions Description Yield (%) Notes
1 2-Amino-5-bromopyridine + Acetic acid/H2O mixture Dissolution and activation of amino-bromopyridine precursor - Precursor preparation
2 Reaction with oxolan-3-ylmethyl nucleophile (e.g., oxolan-3-ylmethyl bromide) under basic conditions N-alkylation at the 1-position 60-75 Requires control of temperature and solvent
3 Cyclization under mild acidic or neutral conditions Formation of 1,2-dihydropyridin-2-one ring 70-85 Cyclization monitored by TLC or HPLC
4 Amination at 5-position if not present initially, via reductive amination or substitution Installation of amino group 50-70 Amination conditions optimized for selectivity

Alternative Synthetic Routes

Hantzsch-Type Condensation

Although more common for 1,4-dihydropyridines, a modified Hantzsch condensation can be adapted for 1,2-dihydropyridin-2-ones with amino substitution by reacting β-ketoesters, aldehydes (including oxolane-containing aldehydes), and ammonia or amines under controlled conditions.

Alkaline Condensation of 4-Aminotetrahydropyridinylidene Salts

As described in recent research, 4-aminotetrahydropyridinylidene salts react with aldehydes in alkaline aqueous media at room temperature over several days to yield 5-substituted β-aminoketones, which can be transformed into dihydropyridin-2-ones. This method allows incorporation of diverse aldehydes, including oxolane derivatives, enabling structural variation.

Research Findings and Optimization Parameters

Parameter Effect on Yield/Purity Optimal Range Notes
Reaction Temperature Higher temps accelerate reaction but may cause side products Room temp to 40°C Mild conditions preferred for selectivity
pH/Alkalinity Alkaline conditions favor β-aminoketone formation pH 8-10 KOH commonly used as base
Solvent Water or mixed aqueous-organic solvents improve solubility Water/acetone or water/ethyl acetate Solvent choice affects crystallization and purity
Reaction Time Longer times (3-6 days) improve conversion 4-6 days Monitoring by TLC/HPLC recommended
Purification Recrystallization from ethyl acetate/cyclohexane - Enhances purity and yield of crystalline product

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
N-Alkylation of 2-amino-5-halopyridines 2-Amino-5-bromopyridine, oxolan-3-ylmethyl halide, base Mild base, room temp to 40°C Direct substitution, good yields Requires halogenated precursor
Alkaline condensation of 4-aminotetrahydropyridinylidene salts with aldehydes 4-Aminotetrahydropyridinylidene salts, oxolane aldehyde, KOH Aqueous alkaline, room temp, several days Mild, versatile, high selectivity Long reaction times
Modified Hantzsch condensation β-ketoesters, oxolane aldehyde, ammonia Acidic or neutral solvent, reflux Established method for dihydropyridines Less common for 1,2-dihydropyridin-2-ones

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dihydropyridin-2-one core can be reduced to form tetrahydropyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets related to various diseases.

Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis of derivatives of dihydropyridinones and their activity against bacterial strains. The findings suggest that modifications to the dihydropyridine structure can enhance antimicrobial efficacy, paving the way for further exploration of this compound in drug development .

CompoundActivityReference
Dihydropyridinone DerivativesAntimicrobialBrazilian Journal of Pharmaceutical Sciences

Polymer Science

Use in Formulations
In polymer science, this compound could serve as a building block for creating polymers with specific functionalities. Its ability to form stable complexes may enhance the properties of cosmetic formulations.

Case Study: Polymer Applications
Research on polymers in personal care products indicates that modifying polymer structures can lead to improved performance characteristics such as stability and sensory attributes. The integration of compounds like this compound into polymer matrices could potentially yield products that are more effective and consumer-friendly .

Polymer TypeFunctionalityReference
Cosmetic PolymersStabilizers, EmulsifiersACS Symposium Series

Mechanism of Action

The mechanism of action of 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridin-2-one core can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one with four analogs, highlighting substituent groups, molecular weights, and reported applications.

Compound Name Substituent Molecular Weight CAS Number Key Applications/Findings References
This compound Oxolan-3-ylmethyl 208.23 (calc.) Not available Hypothesized neuromodulatory activity*
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one Methoxymethyl 174.21 1691799-30-0 Building block for drug-like molecules
5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one 2-Methoxyethyl 194.20 1016512-02-9 Intermediate in synthetic chemistry
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one Thiazol-5-ylmethyl 207.25 1565441-04-4 Unspecified bioactive exploration
5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one Pyridin-2-yl 200.22 381233-78-9 AMPA receptor antagonist synthesis

*Note: The oxolan-3-ylmethyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to smaller alkyl or ether groups .

Biological Activity

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one, also referred to by its CAS number 1249832-34-5, is a compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. This compound is of significant interest in medicinal chemistry due to its biological activity, particularly its role as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

Target and Activation

The primary mechanism of action for this compound involves the activation of AMPK. This activation influences several biochemical pathways, including:

  • De novo purine nucleotide biosynthesis : The compound acts as an intermediate in this pathway, which is essential for nucleotide synthesis and cellular energy regulation.
  • Cellular effects : By activating AMPK, this compound can lead to various cellular responses, including enhanced glucose uptake and fatty acid oxidation, which are beneficial in metabolic disorders.

Clinical Applications

Research indicates that this compound may be used clinically to protect against cardiac ischemic injury, highlighting its potential therapeutic applications in cardiovascular diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds containing oxolane structures. For instance, derivatives have been synthesized and tested for their antibacterial and antifungal activities. While many derivatives showed limited activity, certain compounds demonstrated significant inhibition against Staphylococcus species and pathogenic yeasts at varying concentrations .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity
5d64Effective against Staphylococcus
5c128Moderate activity against E. coli
5b>512No significant activity

Case Studies

In a study examining the structure-activity relationship (SAR) of muscarine analogs that include oxolane rings, researchers found that modifications to the nitrogen and oxygen atoms significantly affected biological activity. The presence of specific functional groups was critical for maintaining antimicrobial efficacy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potential as a therapeutic agent due to its ability to modulate AMPK activity. This modulation can lead to improved metabolic profiles in cells subjected to stress conditions such as hypoxia or nutrient deprivation .

Future Directions

Further research is necessary to fully elucidate the biological pathways influenced by this compound and its derivatives. Investigations into its pharmacokinetics and long-term effects in vivo will be crucial for understanding its therapeutic potential.

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